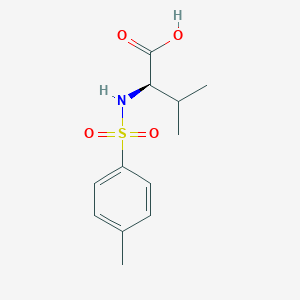

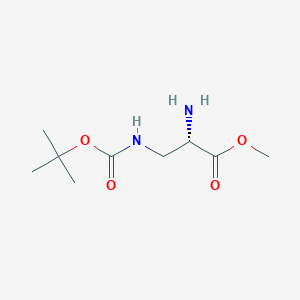

(S)-2-氨基-3-((叔丁氧羰基)氨基)丙酸甲酯

描述

Synthesis Analysis

The synthesis of compounds similar to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves multiple steps, including esterification, protection of amino groups, and the introduction of side chains. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the natural product Biotin synthesis, was achieved through a three-step process starting from L-cystine with an overall yield of 67% (Qin et al., 2014).

Molecular Structure Analysis

The structure and properties of compounds containing the tert-butoxycarbonyl group have been extensively studied. For instance, the molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the conformation-stabilizing function of weak intermolecular bonding in the crystal structure (Kozioł et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives can be diverse. For example, the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate involved acid-catalyzed reactions with various amines, yielding N-substituted amino propenoates (Baš et al., 2001).

Physical Properties Analysis

The physical properties of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis. The polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, for instance, demonstrate how crystal packing can influence the physical properties of such compounds (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate derivatives, are essential for their effective use in synthetic chemistry. Research on compounds such as tert-butyl aminocarbonate highlights the potential for developing new methodologies for acylating amines, demonstrating the innovative applications of tert-butoxycarbonyl-protected amino acids (Harris & Wilson, 1983).

科学研究应用

二肽合成

该化合物可用于二肽合成 . 具体来说,它可以用作二肽合成中常用偶联试剂的起始原料 . 发现独特的偶联试剂N, N ′-二乙烯- N ′′-2-氯乙基硫代磷酰胺在不添加碱的情况下增强了Boc-AAILs中的酰胺形成,在15分钟内以令人满意的产率得到了二肽 .

氨基酸离子液体 (AAILs) 的制备

该化合物可用于氨基酸离子液体 (AAILs) 的制备 . 这些是源自市售叔丁氧羰基保护氨基酸的一种室温离子液体 . 这些AAILs已被用作肽合成中的合成载体、裂解试剂和溶剂 .

有机合成

该化合物可用于有机合成,尤其是在反应性侧链和N-末端受到化学保护的情况下 . 这使得有机合成中能够使用更有效的反应物和反应介质 .

保护氨基酸的制备

作用机制

Target of Action

It is a derivative of tyrosine , an amino acid that plays a crucial role in protein synthesis and can influence the secretion of anabolic hormones .

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to the compound’s interaction with its targets.

Biochemical Pathways

As a derivative of tyrosine, it may be involved in the tyrosine metabolic pathway and potentially influence the synthesis of proteins and hormones .

Result of Action

As an amino acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .

Action Environment

It is known that the compound is used in scientific research or drug declaration , suggesting that its action may be influenced by laboratory conditions.

属性

IUPAC Name |

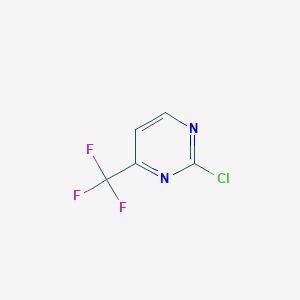

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLHVTKGDPVANO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427337 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77087-60-6 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)